(R)-Bicalutamide (CAS: 90357-06-5) is the active enantiomer of the non-steroidal antiandrogen (NSAA) bicalutamide. It functions as a highly selective, competitive silent antagonist of the androgen receptor (AR). While the compound is commercially available and clinically administered as a racemic mixture, the pure (R)-enantiomer is critical for advanced research and procurement where stereospecific target engagement is required. It is widely utilized as a benchmark compound in oncology research, precision pharmacokinetic modeling, and as a highly specific structural precursor for the development of next-generation selective androgen receptor modulators (SARMs) [1].
Substituting pure (R)-bicalutamide with the standard racemic mixture introduces severe confounding variables in both in vitro and in vivo settings. The racemate contains 50% of the (S)-enantiomer, which is not only virtually inactive at the androgen receptor but also exhibits a vastly different pharmacokinetic and metabolic profile [1]. The (S)-enantiomer is rapidly cleared from plasma and undergoes direct glucuronidation, whereas the (R)-enantiomer has a prolonged half-life and requires prior hydroxylation[2]. Using the cheaper racemate in precision assays leads to diverging enantiomeric ratios over time, skewed dose-response curves, and off-target metabolic noise, making the procurement of the pure (R)-enantiomer indispensable for reproducible, high-fidelity scientific workflows.
The antiandrogenic activity of bicalutamide is highly stereoselective. Quantitative binding assays demonstrate that (R)-bicalutamide exhibits approximately a 30-fold higher binding affinity to the androgen receptor (AR) compared to the (S)-enantiomer[1]. Consequently, utilizing the pure (R)-enantiomer eliminates the target-dilution effect inherent to the racemate, ensuring precise IC50 determinations in competitive binding models.
| Evidence Dimension | AR Binding Affinity |
| Target Compound Data | (R)-Bicalutamide (High affinity, IC50 ~160-243 nM) |
| Comparator Or Baseline | (S)-Bicalutamide (Low affinity) |
| Quantified Difference | ~30-fold higher affinity for the (R)-isomer |
| Conditions | In vitro competitive AR binding assays |
Procuring the pure enantiomer ensures accurate target engagement and prevents the dilution of assay sensitivity caused by the inactive (S)-isomer.
In vivo pharmacokinetic profiles of the two enantiomers diverge drastically. (S)-bicalutamide is rapidly absorbed and cleared, whereas (R)-bicalutamide possesses a prolonged plasma elimination half-life of approximately one week [1]. During continuous administration, the steady-state plasma concentrations (Css) of (R)-bicalutamide are 100-fold higher than those of the (S)-enantiomer [1].
| Evidence Dimension | Steady-State Plasma Concentration (Css) |
| Target Compound Data | (R)-Bicalutamide (Prolonged half-life) |
| Comparator Or Baseline | (S)-Bicalutamide (Rapid clearance) |
| Quantified Difference | 100-fold higher Css for (R)-bicalutamide |
| Conditions | In vivo daily administration models |
Essential for in vivo efficacy models, as using the racemate results in rapidly shifting enantiomeric ratios that confound pharmacokinetic and pharmacodynamic calculations.
The metabolic processing of bicalutamide is highly enantiomer-dependent. (S)-bicalutamide undergoes direct glucuronidation by UGT enzymes, whereas (R)-bicalutamide requires initial hydroxylation (primarily via CYP3A4) prior to glucuronidation [1]. Utilizing the pure (R)-enantiomer isolates the CYP3A4-dependent pathway, preventing competitive enzyme interactions and off-target metabolite generation.
| Evidence Dimension | Metabolic Pathway |
| Target Compound Data | (R)-Bicalutamide (Hydroxylation-dependent glucuronidation) |
| Comparator Or Baseline | (S)-Bicalutamide (Direct glucuronidation) |
| Quantified Difference | Distinct primary metabolic routes (CYP3A4 vs direct UGT) |
| Conditions | Human liver and kidney microsome assays |
Critical for ADME/Tox profiling, as the pure enantiomer prevents confounding metabolic noise from the direct glucuronidation of the inactive isomer.
Pure (R)-bicalutamide is required for high-resolution structural biology applications. It has been successfully co-crystallized with the mutant W741L AR ligand-binding domain at a 1.8 Å resolution, revealing that the B-ring of (R)-bicalutamide occupies the exact location of the Trp-741 indole ring[1]. Attempting such co-crystallization with the racemate introduces structural disorder and prevents precise mapping of the binding pocket.
| Evidence Dimension | Crystallographic Resolution |
| Target Compound Data | (R)-Bicalutamide |
| Comparator Or Baseline | Racemic Bicalutamide (Inferred baseline) |
| Quantified Difference | Yields unambiguous 1.8 Å resolution complex |
| Conditions | X-ray crystallography of AR W741L ligand-binding domain |
Mandatory for structure-based drug design workflows where precise, unambiguous ligand-receptor coordinates are required to develop next-generation modulators.
Because (R)-bicalutamide yields unambiguous crystallographic data at high resolution (e.g., 1.8 Å) without the structural disorder introduced by the (S)-enantiomer, it is the preferred precursor and benchmark ligand for mapping the androgen receptor ligand-binding domain [1].
The 100-fold difference in steady-state concentration and drastically different clearance rates between the enantiomers make the pure (R)-isomer necessary for in vivo xenograft studies. It ensures stable dosing profiles without the rapidly shifting enantiomeric ratios that complicate racemate administration [2].
For toxicological and metabolic studies focusing on CYP3A4-dependent hydroxylation, (R)-bicalutamide must be used to avoid the confounding direct glucuronidation pathways utilized by the (S)-enantiomer, ensuring clean metabolite quantification [3].
Irritant